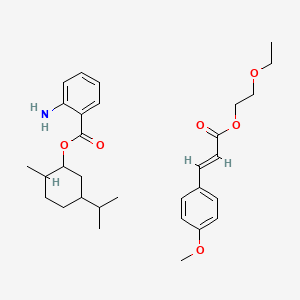
Maxafil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maxafil is a chemical compound with the CAS number 78065-42-6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of Maxafil involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and may vary, general methods include:
Synthetic Routes: The preparation of this compound typically involves multi-step organic synthesis, starting from readily available precursors. The process may include reactions such as alkylation, acylation, and cyclization.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality.
Analyse Chemischer Reaktionen
Maxafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
Maxafil has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, this compound is utilized in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific medical conditions. Its pharmacological properties are being explored in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Wirkmechanismus
The mechanism of action of Maxafil involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The pathways affected by this compound include those related to cellular metabolism, signal transduction, and gene expression. .
Vergleich Mit ähnlichen Verbindungen
Maxafil can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as sildenafil, tadalafil, and vardenafil share structural similarities with this compound. These compounds are known for their use in treating erectile dysfunction and other medical conditions.
Uniqueness: this compound’s unique properties, such as its specific binding affinity and pharmacokinetic profile, distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
78065-42-6 |
|---|---|
Molekularformel |
C31H43NO6 |
Molekulargewicht |
525.7 g/mol |
IUPAC-Name |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;(2-methyl-5-propan-2-ylcyclohexyl) 2-aminobenzoate |
InChI |
InChI=1S/C17H25NO2.C14H18O4/c1-11(2)13-9-8-12(3)16(10-13)20-17(19)14-6-4-5-7-15(14)18;1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-7,11-13,16H,8-10,18H2,1-3H3;4-9H,3,10-11H2,1-2H3/b;9-6+ |
InChI-Schlüssel |
RGEMNJVOIALBCU-RRJFPGPQSA-N |
Isomerische SMILES |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
Kanonische SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




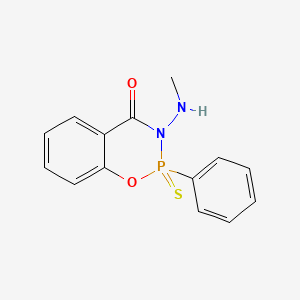
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
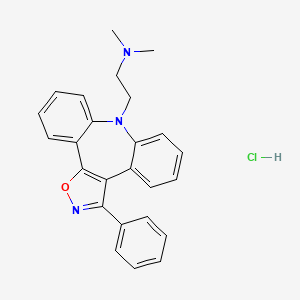
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
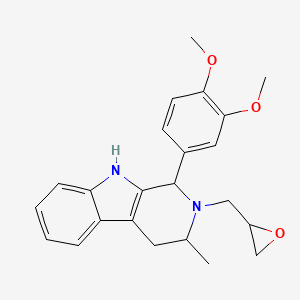

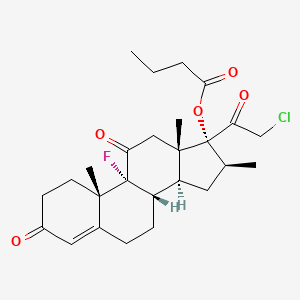
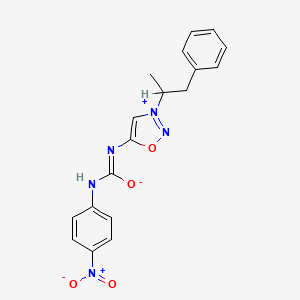
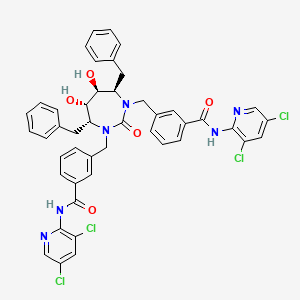
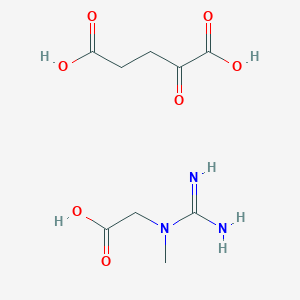
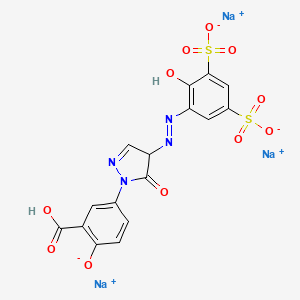
![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
